1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the pyrimidinyl group: This step may involve nucleophilic substitution reactions.
Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or through other urea-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This could involve the aromatic rings or the urea linkage.
Reduction: Potentially reducing the aromatic rings or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic or heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: As a building block for advanced materials with specific properties.
Chemical Biology: As a probe or tool for studying biological processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the piperidinyl group.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidinyl group in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea may confer unique properties, such as increased binding affinity to certain biological targets or altered chemical reactivity.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-19(23-14-4-5-16-17(12-14)27-11-10-26-16)21-13-15-6-7-20-18(22-15)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKLJZZAGRVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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